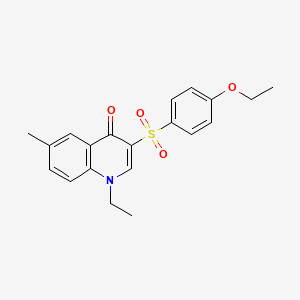

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Description

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . The compound features:

- 1-Ethyl group: Enhances lipophilicity and metabolic stability.

- 6-Methyl group: Influences steric and electronic properties.

- 3-(4-Ethoxybenzenesulfonyl) substituent: A sulfonyl group linked to a 4-ethoxybenzene ring, which may improve solubility and target binding compared to simpler substituents.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-21-13-19(20(22)17-12-14(3)6-11-18(17)21)26(23,24)16-9-7-15(8-10-16)25-5-2/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYXKIAUOHITAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the reaction of ethoxybenzenesulfonyl chloride with appropriate quinoline derivatives under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Generation of various substituted quinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one may be employed in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

*Molecular weights are estimated where exact data are unavailable.

Spectroscopic Insights :

Pharmacokinetic and Physicochemical Properties

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 391.44 g/mol. Its structure features a quinoline core substituted with an ethoxybenzenesulfonyl group, which may contribute to its biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. For instance, the sulfonamide moiety in the structure is known to enhance antibacterial activity against various pathogens, including drug-resistant strains.

2. Anticancer Properties

Quinoline derivatives are frequently investigated for their anticancer potential. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in various studies. For instance, a study demonstrated that similar compounds could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insight into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Liu et al. (2015) | Antimicrobial Activity | Identified significant antibacterial effects against Gram-positive bacteria. |

| Zhang et al. (2019) | Anticancer Activity | Demonstrated inhibition of cell growth in MCF-7 and HeLa cells through apoptosis induction. |

| Sultana & Khalid (2010) | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in macrophages treated with quinoline derivatives. |

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, inhibiting their function.

- Induction of Apoptosis : The quinoline structure can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins.

- Modulation of Immune Response : The compound may influence immune cell signaling pathways, reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.